molecular formula C13H18O2 B13438460 methyl 4-(3-methylbutan-2-yl)benzoate

methyl 4-(3-methylbutan-2-yl)benzoate

Cat. No.: B13438460
M. Wt: 206.28 g/mol
InChI Key: JNAADDCJTJQGCQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylbutan-2-yl)benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-methylbutan-2-yl)benzoate can be synthesized through the esterification of 4-(3-methylbutan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylbutan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(3-methylbutan-2-yl)benzoic acid.

    Reduction: 4-(3-methylbutan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-methylbutan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-methylbutan-2-yl)benzoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring allows for electrophilic aromatic substitution, enabling the formation of various derivatives that can modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the 3-methylbutan-2-yl substituent.

    Ethyl 4-(3-methylbutan-2-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    4-(3-methylbutan-2-yl)benzoic acid: The acid form of the compound without the ester group.

Uniqueness

Methyl 4-(3-methylbutan-2-yl)benzoate is unique due to its specific ester and alkyl substituents, which confer distinct chemical and physical properties. These properties make it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 4-(3-methylbutan-2-yl)benzoate

InChI

InChI=1S/C13H18O2/c1-9(2)10(3)11-5-7-12(8-6-11)13(14)15-4/h5-10H,1-4H3

InChI Key

JNAADDCJTJQGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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